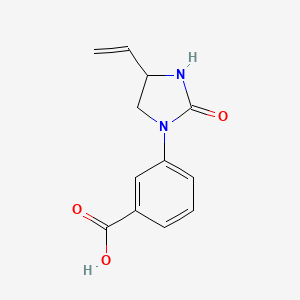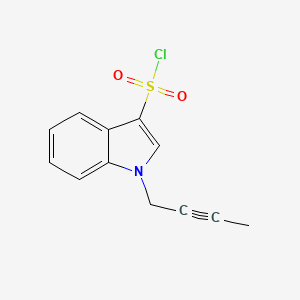
(1-Chloro-2-cyclohexylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Cl It consists of a benzene ring substituted with a chloro group and a cyclohexylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-cyclohexylethyl)benzene typically involves the alkylation of benzene with a suitable cyclohexylethyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H6} + \text{C6H11CH2Cl} \xrightarrow{\text{AlCl3}} \text{C6H5CH2C6H11Cl} ]
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloro-2-cyclohexylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzylic position (carbon directly attached to the benzene ring) can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chloro group, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of (1-Hydroxy-2-cyclohexylethyl)benzene.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-cyclohexylethyl)benzene.
Aplicaciones Científicas De Investigación
(1-Chloro-2-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-cyclohexylethyl)benzene involves its interaction with molecular targets through its chloro and cyclohexylethyl groups. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexylethyl group can influence the compound’s hydrophobic interactions and steric effects. These interactions can affect various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
(1-Chloro-2-phenylethyl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
(1-Bromo-2-cyclohexylethyl)benzene: Similar structure but with a bromo group instead of a chloro group.
(1-Chloro-2-cyclohexylmethyl)benzene: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: (1-Chloro-2-cyclohexylethyl)benzene is unique due to the presence of both a chloro group and a cyclohexylethyl group, which confer distinct chemical reactivity and physical properties. The combination of these groups can lead to unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C14H19Cl |
|---|---|
Peso molecular |
222.75 g/mol |
Nombre IUPAC |
(1-chloro-2-cyclohexylethyl)benzene |
InChI |
InChI=1S/C14H19Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
Clave InChI |
YBBSOEGEWFVSBK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


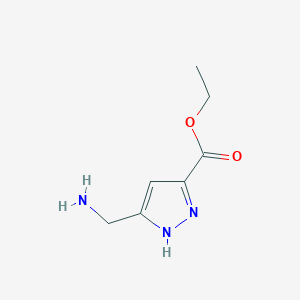
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

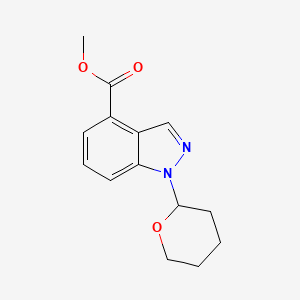

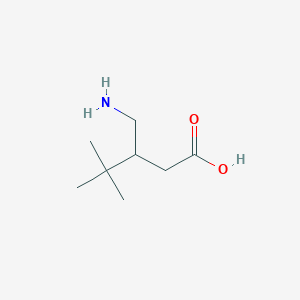

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)

